1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the necessary functional groups.
Substitution Reaction:
Thioether Formation: The methylthio group is introduced via a thioetherification reaction, often using methylthiol or related reagents.
Chlorination: The final step involves the chlorination of the propanone moiety, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus trichloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloropropanone moiety and formation of corresponding acids or alcohols.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibit anti-inflammatory properties and share structural similarities with the methylthio group.
Benzothiazole Derivatives: These compounds, such as those used in anti-tubercular applications, also contain sulfur atoms and aromatic rings, but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |
InChI Key |
UHRJUUBTQWGPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC)N)Cl |
Origin of Product |
United States |
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